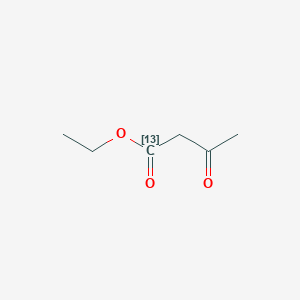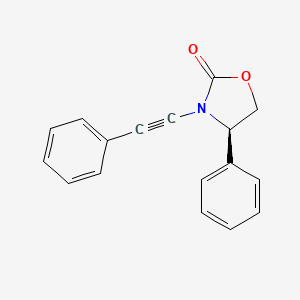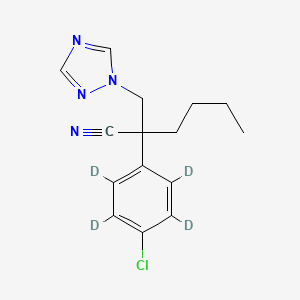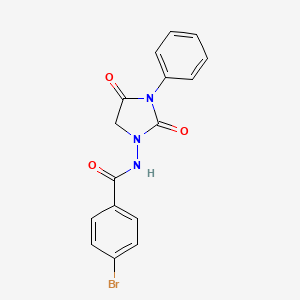
Ethyl 3-oxobutanoate-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-oxobutanoate-1-13C, also known as ethyl acetoacetate-1-13C, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the ethyl acetoacetate molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and more.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-oxobutanoate-1-13C can be synthesized through several methods. One common approach involves the esterification of acetoacetic acid with ethanol in the presence of a carbon-13 labeled reagent. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the labeled compound. The incorporation of carbon-13 is achieved through the use of labeled precursors, which are carefully monitored to maintain isotopic purity.
化学反应分析
Types of Reactions: Ethyl 3-oxobutanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid or further to carbon dioxide and water.
Reduction: Reduction reactions can convert it to ethyl 3-hydroxybutanoate.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium ethoxide or other strong bases are used for substitution reactions.
Major Products:
Oxidation: Acetoacetic acid, carbon dioxide, and water.
Reduction: Ethyl 3-hydroxybutanoate.
Substitution: Various substituted ethyl acetoacetates depending on the nucleophile used.
科学研究应用
Ethyl 3-oxobutanoate-1-13C is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into various fields:
Chemistry: Used in studying reaction mechanisms and kinetics through nuclear magnetic resonance (NMR) spectroscopy.
Biology: Helps in tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for research and development purposes.
作用机制
The mechanism by which ethyl 3-oxobutanoate-1-13C exerts its effects is primarily through its participation in chemical reactions where the carbon-13 label allows for detailed tracking and analysis. The labeled carbon can be monitored using NMR spectroscopy, providing insights into the molecular targets and pathways involved in various reactions.
相似化合物的比较
Ethyl 3-oxobutanoate-1-13C can be compared with other similar compounds such as:
Ethyl acetoacetate: The non-labeled version, commonly used in organic synthesis.
Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-oxobutanoate-2-13C: Another isotopically labeled variant with the carbon-13 isotope at a different position.
The uniqueness of this compound lies in its specific labeling, which allows for precise studies in various scientific fields, making it a valuable tool for researchers.
属性
分子式 |
C6H10O3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC 名称 |
ethyl 3-oxo(113C)butanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i6+1 |
InChI 键 |
XYIBRDXRRQCHLP-PTQBSOBMSA-N |
手性 SMILES |
CCO[13C](=O)CC(=O)C |
规范 SMILES |
CCOC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)


![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)


![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
